N-{1-[(oxan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Description
N-{1-[(Oxan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic organic compound featuring a piperidine core substituted with a tetrahydropyran (oxane) methyl group at the 1-position and a cyclopropanesulfonamide moiety at the 3-position. Its structure combines three critical pharmacophores:
- Piperidine: A six-membered nitrogen-containing heterocycle common in bioactive molecules, often influencing receptor binding and pharmacokinetics.
- Oxan-3-ylmethyl group: A tetrahydropyran-derived substituent that enhances metabolic stability and modulates lipophilicity.
- Cyclopropanesulfonamide: A strained cyclopropane ring fused with a sulfonamide group, which may improve target selectivity and solubility .
Properties
IUPAC Name |
N-[1-(oxan-3-ylmethyl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c17-20(18,14-5-6-14)15-13-4-1-7-16(10-13)9-12-3-2-8-19-11-12/h12-15H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQQKUMPELUFBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CCCOC2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
The table below highlights key structural and functional differences between N-{1-[(oxan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide and related compounds:
Key Observations:
- Piperidine vs.
- Sulfonamide vs. Amide Groups : The cyclopropanesulfonamide group may confer higher acidity and hydrogen-bonding capacity compared to amides (e.g., CP99994), influencing solubility and target engagement .
- Oxane vs. Aromatic Substituents: The oxan-3-ylmethyl group replaces aromatic moieties seen in CP99994 or SR140333, likely reducing off-target interactions with monoamine transporters .
Pharmacokinetic and Physicochemical Properties
Hypothetical comparisons based on substituent effects:
Research Findings and Hypotheses
- Receptor Selectivity : The oxane and cyclopropane groups may synergize to enhance selectivity for neurokinin receptors over opioid or serotonin receptors, a limitation observed in CP99994 .
- Synthetic Accessibility : Patent data suggests that cyclopropanesulfonamide derivatives are synthetically tractable, enabling rapid SAR exploration.
- Toxicity Profile : Unlike SR140333 (a piperidine chloride salt), the absence of charged groups in the target compound could reduce cardiovascular side effects .
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